(2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid
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Overview
Description
(2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid is a complex organic compound that features a piperidine ring substituted with benzyloxycarbonyl and tert-butoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the tert-butoxycarbonyl group. The hydroxyl group is then introduced through selective oxidation or reduction reactions.
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyloxycarbonyl and tert-butoxycarbonyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its protected functional groups allow for selective reactions, making it a valuable building block.
Biology
In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. Its structural features make it a useful tool for probing enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the chemical industry, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity. The hydroxyl group can participate in hydrogen bonding, further influencing its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid
- This compound methyl ester
- This compound ethyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of protecting groups and functional groups. This combination allows for selective reactions and interactions, making it a versatile compound in various applications.
Properties
Molecular Formula |
C19H25NO7 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2S,3S)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C19H25NO7/c1-19(2,3)27-17(24)14-9-13(21)10-20(15(14)16(22)23)18(25)26-11-12-7-5-4-6-8-12/h4-8,13-15,21H,9-11H2,1-3H3,(H,22,23)/t13?,14-,15-/m0/s1 |
InChI Key |
HLTAYVQQDMYIPL-FGRDXJNISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CC(CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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